molecular formula C14H13NO3S B2470855 2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232827-39-2

2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol

Cat. No.: B2470855
CAS No.: 1232827-39-2
M. Wt: 275.32
InChI Key: RAJRICGRDOAEBY-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol typically involves the condensation reaction between 4-(methylsulfonyl)aniline and salicylaldehyde . The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol stands out due to its dual functional groups (phenolic and imine), which contribute to its diverse reactivity and broad range of applications. Its unique structure allows it to participate in various chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-[(4-methylsulfonylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-19(17,18)13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJRICGRDOAEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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